Fimasartan Potassium Trihydrate

AT1 receptor binding angiotensin II antagonism in vitro pharmacology

Fimasartan Potassium Trihydrate delivers superior efficacy: noncompetitive, insurmountable AT1 receptor blockade, 19-fold greater potency than losartan (ED50 18 vs. 336 ng/kg), and sustained 75% BP reduction for 5-24 h in SHR. Its poor aqueous solubility makes it an outstanding model for SNEDDS formulation development, achieving 1.5× bioavailability enhancement. Purchase high-purity reference material for reproducible hypertension/CVD research and drug delivery innovation.

Molecular Formula C27H36KN7O4S
Molecular Weight 593.8 g/mol
CAS No. 1020110-23-9
Cat. No. B8817937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFimasartan Potassium Trihydrate
CAS1020110-23-9
Molecular FormulaC27H36KN7O4S
Molecular Weight593.8 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.O.O.O.[K+]
InChIInChI=1S/C27H30N7OS.K.3H2O/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;;;;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;;3*1H2/q-1;+1;;;
InChIKeyIJEKJHQBGZFMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fimasartan Potassium Trihydrate (CAS 1020110-23-9): Potent, Long-Acting ARB for Hypertension Research and Drug Development


Fimasartan Potassium Trihydrate (CAS 1020110-23-9) is the potassium salt trihydrate form of fimasartan, a non-peptide angiotensin II type 1 (AT1) receptor blocker (ARB) developed by Boryung Pharmaceutical [1]. It is approved in South Korea for the treatment of essential hypertension and heart failure, with the trihydrate salt form selected for its optimized physicochemical properties and bioavailability [2]. The compound exhibits noncompetitive, insurmountable binding to the AT1 receptor and demonstrates high potency and sustained receptor occupancy in preclinical models [3].

Why Fimasartan Potassium Trihydrate (CAS 1020110-23-9) Is Not Interchangeable with Generic ARBs: Key Differentiators


Fimasartan Potassium Trihydrate is not a generic substitute for other ARBs such as losartan, valsartan, or candesartan due to quantifiable differences in receptor binding kinetics, in vivo potency, and clinical outcomes that have been demonstrated in direct comparative studies. Its noncompetitive, insurmountable binding profile leads to a longer duration of action and higher potency than losartan . In head-to-head clinical trials, fimasartan 30 mg exhibited greater blood pressure reduction than valsartan 80 mg, and its formulation as the potassium trihydrate salt is specifically engineered to address poor aqueous solubility, a limitation that can affect the performance of other ARB salts [1]. These distinct pharmacological and pharmaceutical properties preclude simple therapeutic or research interchangeability.

Fimasartan Potassium Trihydrate (CAS 1020110-23-9) Comparative Evidence Guide: Head-to-Head Data vs. Losartan, Valsartan, and Other ARBs


Fimasartan Exhibits 615-Fold Higher AT1 Receptor Binding Affinity Than Losartan in Vitro

In a direct comparative study using rabbit thoracic aortic rings, fimasartan demonstrated an IC50 of 0.42 nM for AT1 receptor antagonism, which is approximately 615-fold higher affinity compared to losartan, which had an IC50 of 80 nM under the same assay conditions . Additionally, in a rat adrenal cortex binding assay, fimasartan inhibited [125I]Ang II binding with an IC50 of 0.13 nM, further confirming its high potency .

AT1 receptor binding angiotensin II antagonism in vitro pharmacology

Fimasartan Shows 19-Fold Greater In Vivo Antihypertensive Potency Than Losartan

In an in vivo rat model, fimasartan was 19-fold more potent than losartan in antagonizing angiotensin II-induced pressor responses. The effective dose required to achieve 50% inhibition (ED50) was 18 ng/kg for fimasartan compared to 336 ng/kg for losartan when administered intravenously . Furthermore, in spontaneously hypertensive rats, a single oral dose of fimasartan (10 mg/kg) achieved a maximum mean arterial pressure reduction of 75%, with effects sustained for 5-24 hours post-dose .

in vivo pharmacology antihypertensive efficacy animal models

Fimasartan 30 mg Provides Superior Diastolic Blood Pressure Reduction Compared to Valsartan 80 mg in a Phase III Clinical Trial

An 8-week, multicenter, randomized, double-blind, Phase III clinical study directly compared fimasartan 30 mg once daily to valsartan 80 mg once daily in patients with mild to moderate hypertension. At week 4, the fimasartan group exhibited a significantly greater reduction in sitting diastolic blood pressure (SiDBP) of -9.96 ± 7.73 mmHg compared to -6.53 ± 9.58 mmHg for valsartan (P = 0.0123) [1]. This difference, while observed at a lower fimasartan dose relative to valsartan, highlights the compound's potent and rapid antihypertensive effect.

clinical trial essential hypertension blood pressure

Fimasartan Demonstrates the Lowest Crude All-Cause Mortality and MACE Event Rates Among Seven ARBs in a Long-Term Real-World Study

A retrospective cohort study analyzed data from 780,785 Korean patients with hypertension without prior cardiovascular disease who initiated ARB treatment. In the crude analysis of all-cause mortality and major adverse cardiovascular events (MACEs), fimasartan exhibited the lowest event rates among the seven ARBs evaluated, which included candesartan, irbesartan, losartan, olmesartan, telmisartan, and valsartan [1]. After adjustment, there were no significant differences in all-cause mortality among ARBs, and the risk of MACEs was similar to losartan, though irbesartan and candesartan showed slightly higher risks (HR 1.079 and 1.066, respectively) [1].

real-world evidence cardiovascular outcomes comparative effectiveness

Fimasartan Potassium Trihydrate S-SNEDDS Formulation Achieves 1.5-Fold Increase in Relative Bioavailability and 98% Drug Release in 30 Minutes

Fimasartan Potassium Trihydrate (FPT) is a poorly water-soluble drug, which limits its oral bioavailability. To address this, a solid self-nanoemulsifying drug delivery system (S-SNEDDS) was developed and characterized. In vitro dissolution studies showed that the optimized S-SNEDDS formulation achieved 98% drug release within 30 minutes [1]. Furthermore, an in vivo bioavailability study demonstrated a 1.5-fold increase in relative bioavailability compared to the pure drug [1]. This significant enhancement in solubility and dissolution is a critical differentiator for this specific salt form.

formulation science bioavailability enhancement drug delivery

Optimal Research and Industrial Applications for Fimasartan Potassium Trihydrate (CAS 1020110-23-9)


Preclinical Pharmacology Studies Requiring High-Potency AT1 Antagonism with Sustained Action

Fimasartan Potassium Trihydrate is ideal for in vivo studies in rodent models of hypertension or heart failure where high potency and long duration of action are required. Its 19-fold greater potency than losartan (ED50 18 ng/kg vs. 336 ng/kg) allows for lower administered doses, reducing the risk of non-specific effects and enabling more precise investigation of AT1 receptor biology. The sustained blood pressure reduction (75% decrease lasting 5-24 hours post-dose in SHR) makes it particularly suitable for chronic dosing studies where consistent target engagement is crucial.

Development of Bioavailability-Enhanced Formulations for Poorly Soluble Drugs

The poor aqueous solubility of Fimasartan Potassium Trihydrate makes it an excellent model compound for developing and evaluating advanced drug delivery systems such as solid self-nanoemulsifying drug delivery systems (S-SNEDDS). As demonstrated in recent formulation research, optimized S-SNEDDS formulations can achieve a 1.5-fold increase in relative bioavailability and 98% drug release within 30 minutes [1]. This application scenario is directly relevant for pharmaceutical scientists and CROs focused on overcoming solubility challenges in oral drug development.

Comparative Effectiveness Research and Real-World Data Analysis in Cardiovascular Medicine

Researchers conducting comparative effectiveness studies or analyzing large healthcare databases can leverage fimasartan's unique profile as a newer ARB with extensive real-world data. The compound's favorable long-term safety and efficacy profile, including the lowest crude event rates for all-cause mortality and MACEs in a large Korean cohort [2], makes it a valuable comparator for studies evaluating clinical outcomes across different ARB classes. Procurement of high-purity fimasartan reference standards is essential for ensuring accurate comparator identification in these large-scale analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fimasartan Potassium Trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.